![molecular formula C16H22N4O3 B2588431 ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1445771-24-3](/img/structure/B2588431.png)
ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-{2-cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Polyfunctional Substituted Derivatives
Research demonstrates the utility of similar compounds in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These compounds are crucial in medicinal chemistry for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The study by Mohareb et al. (2004) outlines a method for preparing these derivatives, highlighting the compound's role in heterocyclic synthesis, which is fundamental in drug discovery and development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Coordination Chemistry and Transition Metal Complexes
Another research avenue involves the compound's application in coordination chemistry to form complexes with transition metals. Seubert et al. (2011) explored how a pyrazole-derived compound can coordinate with transition metal ions, leading to the formation of mono- and multinuclear complexes. These complexes have potential applications in catalysis, materials science, and as models for biological systems (Seubert, Sun, Lan, Powell, & Thiel, 2011).
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial activities. For instance, Mulwad, Pawar, and Chaskar (2008) synthesized tetrazole derivatives showing significant antibacterial activities. Such compounds can be foundational in developing new antibiotics to combat resistant bacterial strains (Mulwad, Pawar, & Chaskar, 2008).
Antioxidant Properties
The compound's structural framework is conducive to modification into derivatives with potent antioxidant properties. Zhang et al. (2009) isolated and identified phenolic compounds from walnut kernels with significant DPPH scavenging activities, illustrating the compound's potential in generating antioxidants (Zhang, Liao, Moore, Wu, & Wang, 2009).
Asymmetric Synthesis and Catalysis
Research by Magubane et al. (2017) on compounds derived from pyrazolyl)ethyl)pyridine highlights the application in asymmetric synthesis, particularly in catalyzing the hydrogenation of ketones. This is crucial for producing chiral molecules, which are important in pharmaceuticals (Magubane, Alam, Ojwach, & Munro, 2017).
Propriétés
IUPAC Name |
ethyl 2-[4-[2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-3,5-dimethylpyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-6-23-15(21)9-20-12(5)14(11(4)19-20)7-13(8-17)16(22)18-10(2)3/h7,10H,6,9H2,1-5H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZANDTICEUULAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

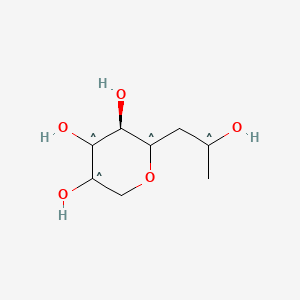
![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2588352.png)
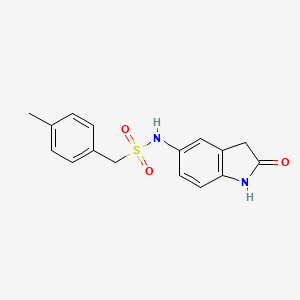
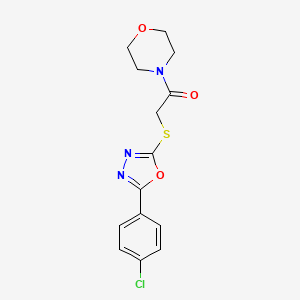
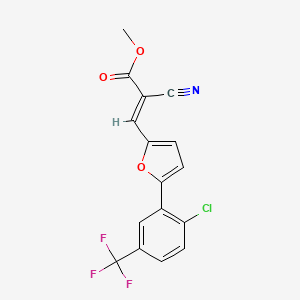
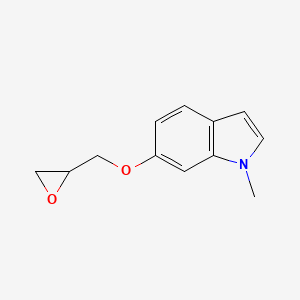
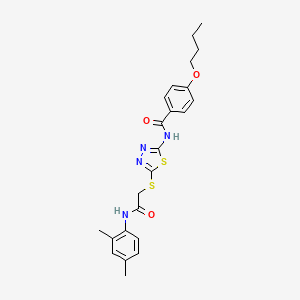
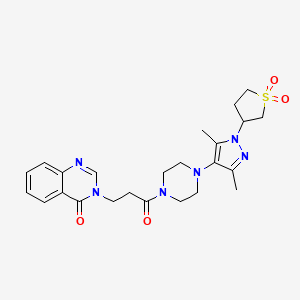
![Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2588365.png)
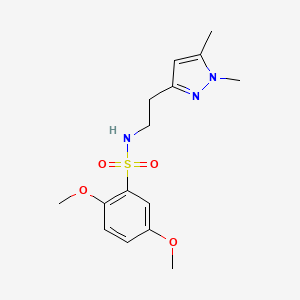

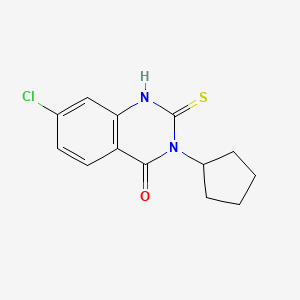
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-thiazole-4-carboxylate](/img/structure/B2588370.png)
![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)